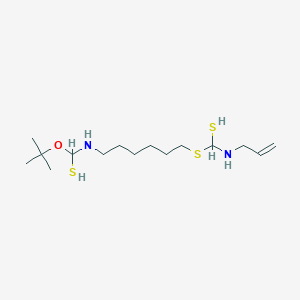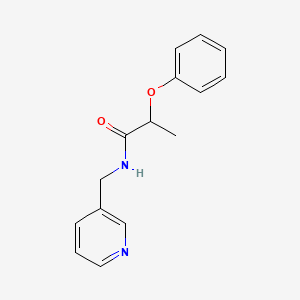
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide is an organic compound with the molecular formula C15H16N2O2 It is a member of the amide family, which are compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-3-ylmethyl)propanamide typically involves the reaction of 2-phenoxypropanoic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridinyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential as a drug candidate. Its amide structure is a common motif in many bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings for enhanced properties.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(pyridin-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various physiological effects. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression.
Comparaison Avec Des Composés Similaires
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide can be compared with other similar compounds such as:
N-(pyridin-2-ylmethyl)amides: These compounds have a similar structure but differ in the position of the pyridinyl group. They may exhibit different biological activities and chemical reactivity.
Phenoxyacetamides: These compounds have a phenoxy group attached to an acetamide moiety. They can serve as analogs for studying structure-activity relationships.
Pyridinylpropionamides: These compounds have a pyridinyl group attached to a propionamide moiety. They can be used to explore the effects of chain length and substitution patterns on activity.
Propriétés
Numéro CAS |
6223-52-5 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16N2O2/c1-12(19-14-7-3-2-4-8-14)15(18)17-11-13-6-5-9-16-10-13/h2-10,12H,11H2,1H3,(H,17,18) |
Clé InChI |
WPPWVLLHTRKZHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
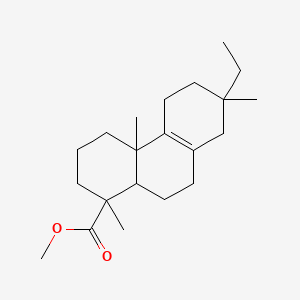
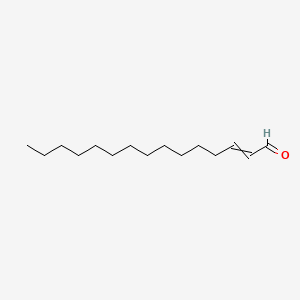

![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
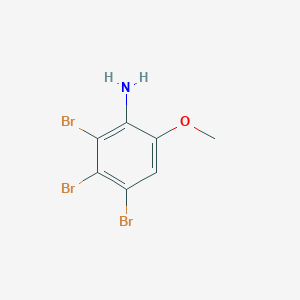
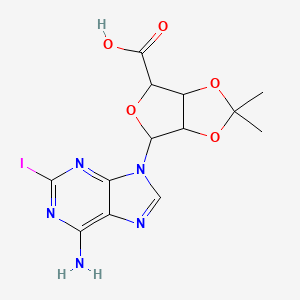
![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
